Mesoporphyrin dimethyl ester

Descripción

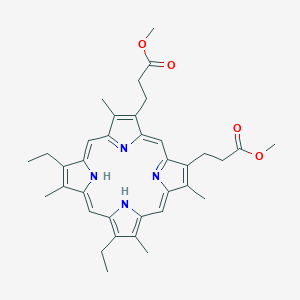

Mesoporphyrin IX dimethyl ester (C₃₆H₄₂N₄O₄; MW 594.76) is a synthetic porphyrin derivative derived from hemin via catalytic hydrogenation and esterification . Its structure features propionate groups at positions 2 and 18 esterified with methyl groups, along with ethyl and methyl substituents on the porphyrin macrocycle (Fig. 1). The compound crystallizes as purple crystals with a melting point of 215°C and is widely used in spectroscopic studies and metal chelation research .

Propiedades

IUPAC Name |

methyl 3-[8,13-diethyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h15-18,37-38H,9-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKDGYMHYLBWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263-63-4 | |

| Record name | Mesoporphyrin dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesoporphyrin ix dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Palladium-Catalyzed Hydrogenation

In this approach, PPIXDME undergoes hydrogenation in dichloromethane using 10% palladium on carbon (Pd/C) under 50 psi H₂ at 25°C for 24 hours. The reaction achieves 85–92% yield, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR). Key advantages include mild conditions and compatibility with acid-sensitive functional groups.

Table 1: Reaction Parameters for Pd/C Hydrogenation

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Dichloromethane |

| Pressure | 50 psi H₂ |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Yield | 85–92% |

Post-reaction workup involves filtration to remove Pd/C, solvent evaporation, and purification via silica gel chromatography using chloroform/methanol (95:5 v/v).

Self-Catalyzed CoCl₂-NaBH₄ System

An alternative method employs a cobalt chloride-sodium borohydride (CoCl₂-NaBH₄) reagent system, eliminating external H₂ gas. PPIXDME is dissolved in tetrahydrofuran (THF), treated with CoCl₂ (5 mol%) and NaBH₄ (10 equiv.), and stirred at 40°C for 6 hours. This method achieves 78–84% yield, with reduced catalyst costs but lower selectivity compared to Pd/C.

Transmetallation of Hemin Derivatives

Hemin (iron protoporphyrin IX) serves as a precursor for mesoporphyrin IX dimethyl ester via transmetallation and subsequent hydrogenation.

Tin Insertion and Hydrogenation

Hemin is first transmetallated with tin(II) chloride in dimethylformamide (DMF) at 80°C for 2 hours, forming tin protoporphyrin IX dimethyl ester. The intermediate is hydrogenated using Pd/C in dichloromethane, followed by demetallation with dilute HCl to yield mesoporphyrin IX dimethyl ester (overall yield: 70–75%).

Table 2: Transmetallation-Hydrogenation Workflow

| Step | Conditions |

|---|---|

| Transmetallation | SnCl₂, DMF, 80°C, 2h |

| Hydrogenation | Pd/C, CH₂Cl₂, 50 psi H₂ |

| Demetallation | 1 M HCl, 25°C, 1h |

| Total Yield | 70–75% |

This method is advantageous for producing tin mesoporphyrins but requires careful handling of tin residues.

Reductive Denitration of Nitroporphyrins

Nitroporphyrins offer a regioselective pathway for deuterium-labeled mesoporphyrin IX dimethyl ester.

Lithium Hydroxide-Mediated Deuteriation

Treatment of β-nitroporphyrins with deuteriated lithium hydroxide and 2-aminobenzenethiol in dry DMF replaces nitro groups with deuterium. For example, [20-²H₁]mesoporphyrin IX dimethyl ester is synthesized in 65% yield, confirmed by mass spectrometry and ¹H NMR.

Table 3: Reductive Denitration Parameters

| Reagent | Quantity |

|---|---|

| Nitroporphyrin | 1.0 equiv. |

| LiOD | 5.0 equiv. |

| 2-Aminobenzenethiol | 3.0 equiv. |

| Solvent | DMF |

| Temperature | 60°C |

| Time | 12 hours |

| Yield | 65% |

This method is specialized for isotopic labeling but less scalable than hydrogenation.

Industrial-Scale Synthesis

Frontier Specialty Chemicals’ patented process optimizes mesoporphyrin IX dimethyl ester production for commercial use.

Large-Batch Hydrogenation

PPIXDME (1 kg) is hydrogenated in a 100 L reactor with Pd/C (1 wt%) under 30 psi H₂ in ethyl acetate at 30°C for 48 hours. The crude product is crystallized from methanol/water (9:1 v/v), yielding 920 g (92%) of >99% pure mesoporphyrin IX dimethyl ester.

Table 4: Industrial Production Metrics

| Metric | Value |

|---|---|

| Batch Size | 1 kg PPIXDME |

| Catalyst Loading | 1% Pd/C |

| Solvent Volume | 20 L ethyl acetate |

| Crystallization Solvent | Methanol/water (9:1) |

| Purity | >99% |

Analytical Validation of Products

Post-synthesis characterization ensures structural fidelity and purity.

Spectroscopic Confirmation

Análisis De Reacciones Químicas

Types of Reactions

Mesoporphyrin ix dimethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.

Reduction: Reduction reactions can convert mesoporphyrin ix dimethyl ester to its reduced forms.

Substitution: Electrophilic substitution reactions can occur at the meso positions of the porphyrin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like toluene-p-sulfonic acid in hot o-dichlorobenzene are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized porphyrin derivatives, while substitution reactions can introduce different functional groups at the meso positions .

Aplicaciones Científicas De Investigación

Mesoporphyrin ix dimethyl ester has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of mesoporphyrin ix dimethyl ester in photodynamic therapy involves the absorption of light by the compound, which excites it to a higher energy state. The excited state interacts with molecular oxygen to produce singlet oxygen and other reactive oxygen species. These reactive species cause damage to cellular components, leading to cell death . The molecular targets include cellular membranes, proteins, and nucleic acids, which are disrupted by the oxidative stress induced by the reactive oxygen species .

Comparación Con Compuestos Similares

Protoporphyrin IX Dimethyl Ester (PPIX-DME)

- Structural Differences : PPIX-DME (CAS 5522-66-7) contains vinyl groups at positions 2 and 4 instead of ethyl groups in mesoporphyrin IX dimethyl ester .

- Electronic Properties : PPIX-DME exhibits red-shifted absorption bands due to extended conjugation from vinyl substituents. In contrast, mesoporphyrin IX dimethyl ester has lower-energy Q bands (~550–600 nm) .

- Metal Binding : PPIX-DME forms stable complexes with Fe(III), critical in heme biosynthesis. Mesoporphyrin IX dimethyl ester shows weaker metal-ligand fields in Mn(III) complexes, as evidenced by ligand field bands at 12,000–16,000 cm⁻¹ .

Deuteroporphyrin Derivatives

- 2,4-Dimethyl Deuteroporphyrin IX Dimethyl Ester : This analog (CAS 10591-31-8) features acetyl groups at positions 7 and 12, altering solubility and aggregation behavior. It is associated with fecal porphyrins in chronic arsenic poisoning .

- Binding in Liposomes: Mesoporphyrin IX dimethyl ester (MPE) binds more effectively to lipid membranes than its dihydrochloride form (MPCl). MPE occupies two distinct sites in lipid bilayers ("site I" between lipid layers; "site II" within hydrocarbon chains), while MPCl exhibits a novel "site III" near head groups .

Metal Complexation and Spectroscopic Properties

Luminescence and Magnetic Susceptibility

- Mesoporphyrin IX dimethyl ester forms divalent metal complexes (Co, Ni, Cu, Zn) with distinct fluorescence and phosphorescence lifetimes. Silver derivatives lack luminescence due to heavy atom effects .

- Mn(III) Complex : The hydroxymanganic complex shows ligand field transitions at 12,000–16,000 cm⁻¹, resolved via analog computer analysis. The porphyrin acts as a weak-field ligand, comparable to aquo ligands in Mn(III) coordination .

Rhenium and Gold Complexes

- Re(I) Complexes : Unusual μ-dimeric structures (e.g., μ-(MPIXDME)[Re(CO)₃]₂) form with rhenium, defying typical porphyrin coordination geometry. These complexes challenge the "18-electron rule" due to Re(I) oxidation states .

- Au(III) Anticancer Activity : Gold(III) mesoporphyrin IX dimethyl ester (AuMesoIX) selectively modifies cysteine thiols in proteins (e.g., thioredoxin) via nucleophilic aromatic substitution at the porphyrin’s meso-carbon, a mechanism distinct from typical M–S bond formation .

Dimerization and Molecular Interactions

Self-Association in Solution

- NMR studies reveal concentration-dependent dimerization in chloroform. Mesoporphyrin IX dimethyl ester dimers stack with a lateral shift of 4.86 Å and plane separation of 5.97 Å. Nickel chelates exhibit tighter stacking (separation: 7.9 Å) due to axial coordination .

- Copper Complexes : The 20-methoxy derivative forms dimers with a 3.364 Å plane separation, contrasting with the parent compound’s weaker interactions .

Key Data Tables

Table 1: Comparison of Porphyrin Derivatives

Actividad Biológica

Mesoporphyrin IX dimethyl ester (MesoIX) is a synthetic porphyrin derivative that has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy (PDT) and cancer treatment. This article aims to provide a comprehensive overview of the biological activity of MesoIX, focusing on its mechanisms of action, efficacy in various studies, and its role as a photosensitizer.

Mesoporphyrin IX dimethyl ester is a member of the porphyrin family, characterized by its complex cyclic structure composed of four pyrrole rings interconnected by methine bridges. Its molecular formula is , with a molecular weight of approximately 590.71 g/mol. The compound is soluble in organic solvents, which facilitates its application in biological systems.

The biological activity of MesoIX can be attributed to several mechanisms:

- Thiol Targeting : MesoIX exhibits unique reactivity towards thiol groups present in proteins. The gold(III) complex of MesoIX (AuMesoIX) has been shown to form covalent adducts with cysteine residues in cancer-associated proteins, leading to the inhibition of their functions. This mechanism is significant for anticancer applications as it targets critical pathways involved in tumor growth and survival .

- Photodynamic Activity : As a photosensitizer, MesoIX can generate reactive oxygen species (ROS) upon exposure to light. These ROS can induce oxidative stress in cancer cells, leading to apoptosis and necrosis. Studies have demonstrated that MesoIX can effectively accumulate in tumor tissues, enhancing its selective cytotoxicity towards cancer cells while sparing normal cells .

- Cellular Uptake and Selectivity : Research indicates that MesoIX has favorable uptake characteristics in various cancer cell lines compared to normal cells. For instance, studies have shown that it exhibits significantly higher cytotoxicity against cisplatin-resistant ovarian cancer cells than against non-cancerous cells, highlighting its potential as a targeted therapeutic agent .

Efficacy in Research Studies

Numerous studies have evaluated the efficacy of MesoIX in different cancer models:

- In Vitro Studies : In vitro experiments demonstrated that MesoIX has potent cytotoxic effects on various cancer cell lines, including ovarian (A2780), colon (HCT116), and lung (NCI-H460) cancers. The IC50 values ranged from 0.06 µM to 0.12 µM, indicating high potency against these malignancies .

- In Vivo Studies : Animal model studies have shown that AuMesoIX exhibits significant antitumor activity in mice bearing tumors. The treatment resulted in reduced tumor size and enhanced survival rates compared to control groups .

- Comparative Studies : In a comparative study involving endogenous protoporphyrin IX (PpIX) induced by 5-aminolevulinic acid (5-ALA), MesoIX showed superior uptake and selectivity for tumor tissues over normal tissues, suggesting its potential as an effective photosensitizer for PDT applications .

Data Table: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 Value | Notes |

|---|---|---|---|

| Cytotoxicity | Ovarian Cancer (A2780) | 0.06 µM | Higher potency than cisplatin-resistant cells |

| Cytotoxicity | Colon Cancer (HCT116) | Not specified | Effective against colon cancer |

| Cytotoxicity | Lung Cancer (NCI-H460) | Not specified | Significant selectivity over normal cells |

| Photodynamic Activity | Various Cancer Cells | Not specified | Generates ROS upon light activation |

Case Studies

- Study on Thiol Targeting : A study highlighted the ability of AuMesoIX to modify reactive cysteine residues in key proteins involved in cancer progression. This modification leads to the formation of gold-bound aggregates that disrupt cellular functions critical for tumor growth .

- Photodynamic Diagnosis : Research comparing MesoIX with other photosensitizers showed that it provided better tumor-to-normal tissue fluorescence ratios, making it a promising candidate for photodynamic diagnosis and therapy in nasopharyngeal carcinoma models .

- Efficacy Against Resistant Cancer Cells : In another study, MesoIX was effective against cisplatin-resistant ovarian cancer cells, suggesting its potential role as an alternative treatment option for resistant tumors .

Q & A

Q. What are the standard protocols for synthesizing mesoporphyrin IX dimethyl ester from hemin, and how is purity ensured?

Mesoporphyrin IX dimethyl ester is synthesized via catalytic hydrogenation of hemin, followed by Fischer esterification with methanol. Purification typically involves silica gel chromatography using solvents like cyclohexane/benzene and methanol gradients . Recrystallization from benzene-methanol mixtures ensures high purity, validated by NMR and mass spectrometry .

Q. How can NMR spectroscopy confirm the structure and purity of mesoporphyrin IX dimethyl ester?

High-resolution NMR (e.g., 220 MHz) identifies substituent patterns and ester groups. The methyl ester protons (~3.6 ppm) and vinyl/ethyl side chains (distinct coupling patterns) are key markers. Comparative analysis with deuterated analogs or reference spectra (e.g., Janson & Katz, 1972) resolves ambiguities .

Q. What solvent systems are optimal for electronic absorption spectroscopy of metalloporphyrins like mesoporphyrin IX dimethyl ester?

Non-coordinating solvents (e.g., benzene, methylene chloride) minimize ligand substitution, preserving the metal center’s electronic environment. For Mn(III) complexes, dimethylformamide (DMF) is used for synthesis but replaced with inert solvents during spectral analysis to avoid solvent-metal interactions .

Q. How is mesoporphyrin IX dimethyl ester functionalized for applications in photodynamic therapy or catalysis?

Ester groups enable further derivatization via peptide coupling to form bis-amides or metal insertion (e.g., Re, Au). Functionalization protocols involve refluxing with metal carbonyls (e.g., Mn₂(CO)₁₀) in DMF under nitrogen, followed by chromatography .

Advanced Research Questions

Q. How do dimerization tendencies of mesoporphyrin IX dimethyl ester metal complexes influence their spectroscopic and catalytic properties?

Dimerization (e.g., Cu(II) complexes) reduces catalytic activity due to hindered substrate access. Structural parameters like lateral shift (3.4 Å vs. 4.86 Å in parent porphyrin) and plane separation (3.364 Å vs. 5.97 Å) correlate with electronic coupling and redox potentials .

Q. What computational or experimental methods resolve overlapping ligand-field bands in Mn(III) mesoporphyrin IX dimethyl ester spectra?

Analog curve analyzers deconvolute low-intensity d-d transitions (12,000–16,000 cm⁻¹) buried under porphyrin Q-bands. Gaussian fitting and comparison with ligand field theory predictions confirm Mn(III)’s weak-field character .

Q. How does ESR spectroscopy elucidate the electronic environment of paramagnetic metal complexes (e.g., vanadyl mesoporphyrin IX dimethyl ester)?

ESR detects hyperfine splitting from the vanadyl ion (V=O⁴⁺), revealing axial symmetry and d¹ configuration. Lack of nitrogen hyperfine structure in vanadyl complexes suggests delocalized unpaired electrons, contrasting with Cu(II) porphyrins .

Q. What challenges arise in detecting mesoporphyrin IX dimethyl ester via ESI-MS coupled with HPLC, and how is sensitivity optimized?

Impurities (e.g., salts) suppress ionization. On-line microbore-HPLC (40 µL/min flow rate) with reverse-phase columns enhances separation, achieving detection limits of ~500 femtomoles. Methanol/water gradients with 0.1% formic acid improve ionization efficiency .

Q. How do solvent coordination properties affect Co(II) mesoporphyrin IX dimethyl ester’s reaction mechanisms in protic vs. aprotic solvents?

In aprotic solvents (e.g., DMF), Co(II) forms monomeric adducts (e.g., [CoP(S)]), while protic solvents promote peroxo-dimer formation [(S)P-CoIII-O₂-CoIII-P(S)], shifting Soret bands bathochromically due to π-π stacking .

Q. How is isotopic labeling (e.g., ¹⁵N, ¹⁹⁷Au) used to track mesoporphyrin IX dimethyl ester derivatives in cellular imaging studies?

NanoSIMS imaging of ¹⁹⁷Au-labeled mesoporphyrin in cancer cells reveals mitochondrial targeting via co-localization with sulfur-rich proteins (32S/¹²C¹⁴N ratios). Isotope-enriched ligands enable precise tracking of metal-ligand dissociation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.